1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a difluorophenyl group attached to an ethanone moiety, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and ethylene glycol.
Formation of Dioxolane Ring: Ethylene glycol reacts with a suitable ketone under acidic conditions to form the 1,3-dioxolane ring.
Friedel-Crafts Acylation: The difluorobenzene undergoes Friedel-Crafts acylation with the dioxolane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanoic acid.
Reduction: 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the dioxolane ring might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure but different fluorine substitution pattern.
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Chlorine atoms instead of fluorine.
1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Propanone instead of ethanone.
Uniqueness
1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the dioxolane ring also adds to its distinctiveness, potentially affecting its stability and solubility.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-1-2-9(13)8(5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFREPWDPCDFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203787 | |
Record name | Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-77-0 | |
Record name | Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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